Propofol

Description

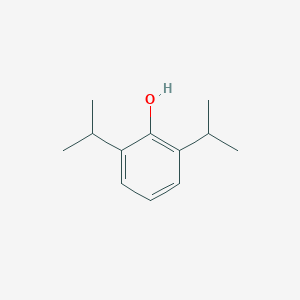

Structure

3D Structure

Properties

IUPAC Name |

2,6-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBCVFGFOZPWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Record name | propofol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propofol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023523 | |

| Record name | Propofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propofol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

242 °C, 254.00 to 256.00 °C. @ 764.00 mm Hg | |

| Record name | Propofol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propofol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water. Soluble in alcohol and toluene., 1.58e-01 g/L | |

| Record name | Propofol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propofol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.955 g/cu cm @ 20 °C | |

| Record name | PROPOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light-straw-colored liquid | |

CAS No. |

2078-54-8 | |

| Record name | Propofol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2078-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propofol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propofol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | propofol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propofol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propofol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disoprofol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOFOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI7VU623SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propofol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

18 °C | |

| Record name | Propofol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00818 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPOFOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propofol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Propofol Action on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions between the intravenous anesthetic propofol and the γ-aminobutyric acid type A (GABA-A) receptor, the principal target for its sedative and hypnotic effects. Through a detailed exploration of binding sites, allosteric modulation, and direct activation, this document serves as a critical resource for professionals engaged in neuroscience research and the development of novel anesthetic and neurological therapies.

Introduction: this compound and the GABA-A Receptor

This compound (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic agent characterized by its rapid onset and short duration of action.[1][2] Its primary mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[2] GABA-A receptors are ligand-gated ion channels that, upon binding with GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2] this compound enhances this inhibitory effect, and at higher concentrations, can directly activate the receptor in the absence of GABA.[1][3]

This compound's Dual-Action Mechanism

This compound exhibits a concentration-dependent dual mechanism of action on the GABA-A receptor:

-

Positive Allosteric Modulation: At clinically relevant, lower concentrations (approximately 0.5 µM to 100 µM), this compound potentiates the effect of GABA.[4][5][6] It binds to allosteric sites on the receptor, distinct from the GABA binding sites, and in doing so, increases the duration for which the chloride channel remains open in the presence of GABA.[2] This leads to an enhanced influx of chloride ions and a more profound inhibitory postsynaptic potential. This compound has been shown to slow both the deactivation and desensitization of the receptor.[7]

-

Direct Activation: At higher concentrations (typically above 100 µM), this compound can act as a direct agonist, gating the GABA-A receptor channel even in the absence of GABA.[1][3][4][5][6] This direct activation contributes to its anesthetic effects, particularly at the higher doses used for the induction of general anesthesia.

Binding Sites of this compound on the GABA-A Receptor

The specific locations where this compound binds to the GABA-A receptor have been a subject of extensive research, with photoaffinity labeling and site-directed mutagenesis studies identifying several key residues. There are at least three distinct classes of this compound binding sites.[8][9] The number of functional binding sites can vary depending on the subunit composition of the receptor pentamer, with estimates ranging from two to six sites.[9][10]

Key binding domains that have been identified include:

-

Transmembrane Domain Interfaces: Two well-characterized sites are located within the transmembrane domains at the interface between subunits.

-

Pore-Adjacent Site: A third class of binding site is located adjacent to the ion channel pore. Photoaffinity labeling studies have identified β-H267 in the second transmembrane domain (TM2) as a key residue in this region.[8][9]

The binding of this compound to these sites induces conformational changes in the receptor, stabilizing the open state of the channel and thereby enhancing inhibitory neurotransmission.

Quantitative Analysis of this compound-GABA-A Receptor Interaction

The following tables summarize key quantitative data from various studies on the interaction between this compound and its analogues with GABA-A receptors.

Table 1: Direct Activation of GABA-A Receptors by this compound

| Parameter | Value | Receptor/Cell Type | Reference |

| Dissociation Constant (Kd) | 1.2 x 10⁻⁵ M | Rat Hippocampal Pyramidal Neurons | [3] |

| Hill Coefficient (nH) | 1.8 | Rat Hippocampal Pyramidal Neurons | [3] |

| Threshold Concentration | < 10⁻⁶ M | Rat Hippocampal Pyramidal Neurons | [3] |

Table 2: Potentiation of GABA-A Receptors by this compound and its Analogues

| Compound | Parameter | Value | Receptor/Cell Type | Reference |

| ortho-Propofol diazirine | EC₅₀ | 1.7 ± 0.7 µM | α₁β₃ heteromers in HEK cells | [14] |

| ortho-Propofol diazirine | IC₅₀ | 2.9 ± 0.4 µM | β₃ homomers in Sf9 cells (TBPS binding) | [14] |

| This compound | Potentiation of GABA current | 46 ± 12% (at 0.5 µM) | Wild-type α₁β₁γ₂S receptors in oocytes | [4] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to elucidate the mechanism of this compound action.

Electrophysiological Recording in Xenopus Oocytes

This technique is widely used to study the function of ion channels, including GABA-A receptors, in a controlled environment.

Protocol:

-

Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L). Typically, 18-20 ng of cRNA in a 30-60 nl volume is injected.[10]

-

Incubation: Injected oocytes are incubated for 2-4 days at 16°C in ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 2.5 mM Na pyruvate, 100 U/ml penicillin, 100 µg/ml streptomycin, 50 µg/ml gentamycin, 5 mM HEPES; pH 7.4).[10]

-

Two-Electrode Voltage Clamp (TEVC): Oocytes are placed in a recording chamber and perfused with a recording solution. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (typically -60 mV to -80 mV).

-

Drug Application: GABA and this compound solutions are applied to the oocyte via a perfusion system. The resulting currents are recorded and analyzed.

Whole-Cell Patch Clamp in Mammalian Cell Lines

This method allows for the recording of ion channel activity from a single cell, providing high-resolution data on channel kinetics.

Protocol:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids containing the cDNAs for the desired GABA-A receptor subunits (e.g., α₁, β₃).[14]

-

Patch Pipette Preparation: Borosilicate glass pipettes are pulled to a fine tip and filled with an intracellular solution (e.g., 140 mM CsCl, 4 mM NaCl, 10 mM HEPES, 10 mM D-glucose, 5 mM EGTA, 0.5 mM CaCl₂, 2 mM Mg-ATP, pH 7.3).[14]

-

Gigaohm Seal Formation: The patch pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing for electrical access to the entire cell. The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).[14]

-

Data Acquisition: The cell is perfused with an extracellular solution (e.g., 140 mM NaCl, 2.5 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM D-glucose, 1 mM CaCl₂, pH 7.4).[14] GABA and this compound are applied, and the resulting currents are recorded and analyzed.

Photoaffinity Labeling

This biochemical technique is used to identify the binding sites of a ligand on its target protein.

Protocol:

-

Synthesis of Photoreactive this compound Analogue: A this compound analogue containing a photo-reactive group (e.g., a diazirine) is synthesized. An example is ortho-propofol diazirine.[14]

-

Membrane Preparation: Membranes containing the GABA-A receptor of interest are prepared from cells expressing the receptor.[14]

-

Incubation and Photolysis: The membranes are incubated with the photoreactive this compound analogue. The sample is then irradiated with UV light at a specific wavelength (e.g., >320 nm) to activate the photoreactive group, leading to covalent bond formation with nearby amino acid residues.[14]

-

Protein Digestion and Mass Spectrometry: The labeled receptor is purified, digested into smaller peptides, and analyzed by mass spectrometry to identify the specific amino acid residues that were covalently modified by the this compound analogue.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes described in this guide.

Caption: Signaling pathway of GABA-A receptor modulation by this compound.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

Caption: Logical relationship of this compound's concentration-dependent actions.

Conclusion

This compound's mechanism of action on the GABA-A receptor is multifaceted, involving both the potentiation of GABAergic currents and direct channel activation through multiple allosteric binding sites. A thorough understanding of these molecular interactions, supported by quantitative data and detailed experimental protocols, is essential for the rational design of new anesthetic agents and for advancing our knowledge of inhibitory neurotransmission. This guide provides a foundational resource for researchers and developers in this critical field of study.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Evidence that this compound Stabilizes Different GABAA Receptor States at Potentiating and Activating Concentrations | Journal of Neuroscience [jneurosci.org]

- 5. Potentiating Action of this compound at GABAA Receptors of Retinal Bipolar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. The General Anesthetic this compound Slows Deactivation and Desensitization of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three classes of this compound binding sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Three classes of this compound binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple Non-Equivalent Interfaces Mediate Direct Activation of GABAA Receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. profiles.wustl.edu [profiles.wustl.edu]

- 14. A this compound binding site on mammalian GABAA receptors identified by photolabeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Targets of Propofol Beyond the GABAergic System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propofol (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, prized for its rapid onset and short duration of action. While its primary mechanism is the potentiation of γ-aminobutyric acid type A (GABAA) receptors, a growing body of evidence reveals a complex pharmacological profile involving numerous other molecular targets.[1][2][3][4] Understanding these non-GABAergic interactions is critical for elucidating the full spectrum of its clinical effects, including its hypnotic, amnesic, analgesic, and cardiovascular properties, as well as its potential side effects. This document provides a comprehensive technical overview of the key molecular targets of this compound beyond the GABAergic system, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

Voltage-Gated Ion Channels

This compound significantly modulates the function of several voltage-gated ion channels, contributing to its effects on neuronal excitability and cardiovascular function.

Voltage-Gated Sodium Channels (VGSCs)

This compound inhibits voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[5] This inhibition of presynaptic VGSCs can depress excitatory neurotransmission.[6] this compound has been shown to interact with multiple sites on prokaryotic VGSCs.[5][7]

Key Findings:

-

This compound induces a voltage-dependent block of sodium channels, with an increased blocking potency at more depolarized membrane potentials.[8]

-

It causes a concentration-dependent shift in the steady-state inactivation of sodium channels to more hyperpolarized potentials.[9]

-

The combined effects of peak current block and the shift in inactivation result in significant inhibition of sodium currents at clinically relevant concentrations.[9]

| Target | Preparation | Effect | IC50 / K_d | Reference |

| Rat brain IIa Na+ channels (expressed in CHO cells) | Whole-cell patch clamp | Voltage-dependent block and shift in steady-state inactivation | Apparent IC50 of 10 µM near threshold potential (-60 mV) | [9] |

| Human skeletal muscle Na+ channels (hSkM1) | Whole-cell patch clamp | Voltage-dependent block | K_d from inactivated state: 4.6 µM | [8] |

-

Cell Preparation: Chinese hamster ovary (CHO) cells stably transfected with the rat brain IIa sodium channel α-subunit are cultured under standard conditions.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

The internal pipette solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2.

-

Sodium currents are evoked by depolarizing voltage steps.

-

-

Drug Application: this compound is prepared as a stock solution and diluted to the final desired concentrations in the external solution. The solution is then perfused over the cells.

-

Data Analysis:

-

Peak Current Inhibition: The peak sodium current is measured before and after this compound application at various concentrations to determine the IC50.

-

Steady-State Inactivation: A series of prepulses to various potentials are applied before a test pulse to a constant voltage. The normalized current is plotted against the prepulse potential to generate an inactivation curve. The potential at which half of the channels are inactivated (V1/2) is determined. The shift in V1/2 in the presence of this compound is then calculated.

-

// Invisible edges for layout this compound -> na_influx [style=invis];

// Inhibition representation this compound -> na_influx [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; na_influx -> action_potential [color="#EA4335", style=dashed, arrowhead=tee, constraint=false];

} this compound Inhibition of Voltage-Gated Sodium Channels.

Voltage-Gated Calcium Channels (VGCCs)

This compound inhibits L-type and T-type calcium channels, which can contribute to its cardiovascular side effects such as negative inotropy, hypotension, and bradycardia.[10] The inhibition of presynaptic calcium channels also reduces neurotransmitter release.[11]

Key Findings:

-

This compound enhances the voltage-dependent inactivation of L-type calcium channels in human atrial myocytes.[10]

-

It inhibits cardiac L-type calcium current, possibly by interacting with the dihydropyridine-binding site.[12]

-

In sensory neurons, this compound has been shown to strongly depress the L-type and T-type components of the calcium current.[13]

| Target | Preparation | Effect | Concentration | Reference |

| Human L-type Ca2+ channels | Human atrial myocytes | Enhanced inactivation | Clinically relevant concentrations | [10] |

| Rat L-type Ca2+ channels | Rat cardiac trabeculae | Negative inotropic effect | 20 µg/ml | [14] |

| Chick T-type and L-type Ca2+ channels | Chick sensory neurons | Inhibition of current | 0.3 mM | [13] |

-

Membrane Preparation: Rat myocardial membranes are prepared by homogenization and centrifugation.

-

Binding Assay:

-

Membranes are incubated with [3H]nitrendipine (a dihydropyridine (B1217469) calcium channel antagonist) in the presence and absence of various concentrations of this compound.

-

The reaction is carried out in a buffer solution at a specified temperature and for a set duration.

-

-

Separation and Scintillation Counting:

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed, and the radioactivity retained on the filters (representing bound ligand) is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Scatchard analysis is used to determine the apparent dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

The effect of this compound on these parameters is then evaluated.

-

Voltage-Gated Potassium Channels (VGKCs)

This compound has been shown to inhibit multiple human cardiac potassium channels, which may contribute to its antiarrhythmic effects observed in some clinical settings.

Key Findings:

-

This compound inhibits the transient outward potassium current (Ito) and the ultrarapidly activating delayed rectifier potassium current (IKur) in human atrial myocytes.[15]

-

It also suppresses hKv1.5, hERG, and hKCNQ1/hKCNE1 channels expressed in HEK 293 cells.[15]

-

The block of hKv1.5 channels by this compound is concentration-dependent and suggests a preferential block of the open state of the channel.[16]

| Target | Preparation | Effect | IC50 | Reference |

| Human atrial Ito | Human atrial myocytes | Inhibition | 33.5 ± 2.0 µM | [15] |

| Human atrial IKur | Human atrial myocytes | Inhibition | 35.3 ± 1.9 µM | [15] |

| hKv1.5 channels | HEK 293 cells | Inhibition | 49.3 ± 9.4 µM | [16] |

Ligand-Gated Ion Channels

Beyond the GABAergic system, this compound interacts with several other ligand-gated ion channels.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

This compound inhibits nAChRs, which may contribute to its muscle relaxant properties.[17] This inhibition generally occurs at concentrations higher than those required for general anesthesia.[17][18]

Key Findings:

-

This compound inhibits both adult muscle (α1β1δε) and neuronal (α3β2 and α7) nAChR subtypes.[17]

-

The inhibition of nAChRs is a common feature among several general anesthetics.[19]

| Target Subtype | Preparation | Effect | Concentration | Reference |

| α1β1δε, α3β2, α7 | Xenopus oocytes | Inhibition of ACh-induced currents | Higher than for general anesthesia | [17] |

Glycine (B1666218) Receptors (GlyRs)

This compound potentiates the function of glycine receptors, which are important inhibitory receptors in the spinal cord and brainstem.[20] This action may contribute to this compound-induced analgesia and anesthesia.[20][21]

Key Findings:

-

At low concentrations, this compound potentiates glycine-induced chloride currents.[20]

-

This potentiation is caused by slowing the current desensitization and deactivation.[20]

-

This compound can restore the function of some mutant glycine receptors associated with hyperekplexia.[22]

| Target | Preparation | Effect | Concentration | Reference |

| Glycine Receptors | Rat spinal dorsal horn neurons | Potentiation of glycine-induced I_Cl | Low concentrations | [20] |

N-Methyl-D-Aspartate (NMDA) Receptors

This compound inhibits NMDA receptors, a subtype of glutamate (B1630785) receptor involved in excitatory synaptic transmission and synaptic plasticity.[23][24] This inhibition may contribute to its anesthetic, amnesic, and neuroprotective properties.[23][25]

Key Findings:

-

This compound produces a reversible, dose-dependent inhibition of whole-cell currents activated by NMDA.[23]

-

The inhibition is non-competitive and not voltage-dependent.[23]

-

This compound can reduce the NMDA receptor-induced increase in intracellular calcium.[25]

-

It has been shown to inhibit the phosphorylation of the GluN2B subunit of the NMDA receptor.[26]

| Target | Preparation | Effect | IC50 | Reference |

| NMDA Receptors | Cultured mouse hippocampal neurons | Inhibition of NMDA-activated currents | ~160 µM | [23] |

| NMDA Receptors | Cultured rat cerebrocortical neurons | Reduction of NMDA-induced Ca2+ increase | Significant effect at 10 µM | [25] |

AMPA Receptors

The interaction of this compound with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is complex, with some studies suggesting an enhancement of ion currents.[27]

Key Findings:

-

This compound can decelerate the desensitization of AMPA receptor channels in the presence of glutamate.[27]

-

It has been found to increase the phosphorylation of the GluA1 subunit of the AMPA receptor in the hippocampus.[28]

Mitochondrial Targets

This compound has significant effects on mitochondrial function, which are thought to be related to the rare but serious this compound infusion syndrome (PRIS).

Key Findings:

-

This compound can inhibit the mitochondrial electron transport chain at multiple sites, including complexes I, II, and III.[29][30][31]

-

It can reduce the mitochondrial membrane potential and decrease cellular ATP biosynthesis.[32]

-

This compound may also impair mitochondrial biogenesis by reducing the expression of PGC-1α.[33]

| Target | Preparation | Effect | Concentration | Reference |

| Mitochondrial complexes I, II, III | Isolated rat mitochondria, various cell lines | Inhibition of activity | 100-400 µM | [29] |

| Mitochondrial membrane potential | Mouse macrophage-like Raw 264.7 cells | Reduction | Clinically relevant concentrations | [32] |

-

Cell Culture and Treatment: A suitable cell line (e.g., SH-SY5Y) is cultured and then treated with various concentrations of this compound for specified durations.

-

Oxygen Consumption Rate (OCR) Measurement:

-

A Seahorse XF Analyzer is used to measure the OCR.

-

Cells are plated in a Seahorse XF cell culture microplate.

-

After baseline measurements, sequential injections of mitochondrial inhibitors are added:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to measure maximal respiration.

-

Rotenone/antimycin A: Complex I and III inhibitors, to measure non-mitochondrial respiration.

-

-

-

Data Analysis: The different parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, spare respiratory capacity) are calculated from the OCR measurements and compared between control and this compound-treated cells.

Other Molecular Targets

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels

This compound inhibits HCN channels, which are involved in cardiac pacemaker activity. This inhibition may be a mechanism for the bradycardia sometimes observed with this compound administration.[34][35]

Key Findings:

-

This compound suppresses the maximum current of HCN channels at clinical concentrations.[34][35]

-

It causes a hyperpolarizing shift in the voltage dependence of channel opening.[34][35]

Conclusion

The pharmacological actions of this compound extend far beyond its well-established effects on the GABAA receptor. Its interactions with a diverse array of molecular targets, including voltage-gated ion channels, various ligand-gated ion channels, and mitochondrial components, contribute significantly to its overall clinical profile. A thorough understanding of these non-GABAergic mechanisms is essential for the rational development of new anesthetic agents with improved safety and efficacy, and for optimizing the clinical use of this compound to maximize its benefits while minimizing potential adverse effects. Further research into these off-target interactions will continue to refine our knowledge of this indispensable anesthetic drug.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits the voltage-gated sodium channel NaChBac at multiple sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. This compound inhibits the voltage-gated sodium channel NaChBac at multiple sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound blocks human skeletal muscle sodium channels in a voltage-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppression of central nervous system sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The intravenous anesthetic this compound inhibits human L-type calcium channels by enhancing voltage-dependent inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Modulation of cardiac calcium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The general anesthetic this compound inhibits transmembrane calcium current in chick sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Negative and positive inotropic effects of this compound via L-type calcium channels and the sodium-calcium exchanger in rat cardiac trabeculae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intravenous anesthetic this compound inhibits multiple human cardiac potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interaction of this compound with voltage-gated human Kv1.5 channel through specific amino acids within the pore region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. This compound and AZD3043 Inhibit Adult Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The role of nicotinic acetylcholine receptors in the mechanisms of anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The actions of this compound on gamma-aminobutyric acid-A and glycine receptors in acutely dissociated spinal dorsal horn neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Behavior and cellular evidence for this compound-induced hypnosis involving brain glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound Restores the Function of “Hyperekplexic” Mutant Glycine Receptors in Xenopus Oocytes and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition by this compound (2,6 di-isopropylphenol) of the N-methyl-D-aspartate subtype of glutamate receptor in cultured hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The role of NMDA receptors in rat this compound self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effects of this compound on N-methyl-D-aspartate receptor-mediated calcium increase in cultured rat cerebrocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound produces preventive analgesia via GluN2B-containing NMDA receptor/ERK1/2 signaling pathway in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effects of this compound on recombinant AMPA receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound selectively alters GluA1 AMPA receptor phosphorylation in the hippocampus but not prefrontal cortex in young and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. This compound induces a metabolic switch to glycolysis and cell death in a mitochondrial electron transport chain-dependent manner | PLOS One [journals.plos.org]

- 30. www2.pedsanesthesia.org [www2.pedsanesthesia.org]

- 31. This compound Is Mitochondrion-Toxic and May Unmask a Mitochondrial Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. This compound specifically inhibits mitochondrial membrane potential but not complex I NADH dehydrogenase activity, thus reducing cellular ATP biosynthesis and migration of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. This compound induces impairment of mitochondrial biogenesis through inhibiting the expression of peroxisome proliferator-activated receptor-γ coactivator-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. This compound, an Anesthetic Agent, Inhibits HCN Channels through the Allosteric Modulation of the cAMP-Dependent Gating Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. This compound, an Anesthetic Agent, Inhibits HCN Channels through the Allosteric Modulation of the cAMP-Dependent Gating Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Propofol on Synaptic Plasticity and Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propofol, a widely utilized intravenous anesthetic, exerts profound effects on the central nervous system, primarily through the potentiation of GABAergic inhibition. Beyond its anesthetic properties, this compound significantly modulates synaptic plasticity and transmission, processes fundamental to learning, memory, and cognitive function. This technical guide provides an in-depth examination of the molecular and cellular mechanisms underlying this compound's influence on synaptic dynamics. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the neurological effects of anesthetics and developing novel therapeutic strategies.

Introduction

The administration of this compound is known to occasionally lead to postoperative cognitive dysfunction (POCD), particularly in vulnerable patient populations. Understanding the impact of this anesthetic on the fundamental processes of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), is crucial for elucidating the mechanisms of POCD and for the development of safer anesthetic regimens. This compound's primary mechanism of action involves the positive modulation of the γ-aminobutyric acid type A (GABA-A) receptor, leading to increased chloride ion influx and neuronal hyperpolarization.[1] This enhanced inhibition significantly alters the balance of excitatory and inhibitory signals within neural circuits, thereby affecting synaptic strength and plasticity. This guide will explore the multifaceted effects of this compound, from its influence on receptor function to its impact on dendritic spine architecture and the underlying signaling cascades.

Quantitative Effects of this compound on Synaptic Plasticity and Transmission

The following tables summarize the quantitative data from various studies on the effects of this compound on key parameters of synaptic plasticity and transmission.

Table 1: Effects of this compound on Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

| Parameter | This compound Concentration/Dose | Brain Region | Experimental Model | Effect | Reference |

| LTP Maintenance | 20 mg/kg, i.p. | Hippocampal CA1 | Anesthetized Rats | Impaired | [2] |

| LTD Development | 20 mg/kg, i.p. | Hippocampal CA1 | Anesthetized Rats | Enhanced | [2] |

| LTP Induction (Theta-burst stimulation) | 30 µM | Rat Hippocampal Slices | In vitro | Inhibited | [3] |

| LTP Maintenance | 30 µM | Rat Hippocampal Slices | In vitro | Less effect than on induction | [3] |

| LTD | 30 µM | Rat Hippocampal Slices | In vitro | No inhibition | [3] |

| LTP | 50 mg/kg | Infant Rats | In vivo | Impaired | [4] |

| LTP and LTD | 150 mg/kg | PTSD Mice Hippocampus | In vivo | Rescued impaired LTP and LTD | [5] |

| Basal Synaptic Transmission & LTP | Postnatal Day 7 application | Mouse Hippocampal CA1 | In vivo | Decreased | [6] |

| LTD | Postnatal Day 7 application | Mouse Hippocampal CA1 | In vivo | Not affected | [6] |

Table 2: Effects of this compound on Dendritic Spine Density

| Postnatal Day (PND) of Administration | This compound Dose | Brain Region | Effect on Spine Density | Quantitative Change | Reference |

| PND 5 | 50 mg/kg, i.p. | Medial Prefrontal Cortex (Apical) | Decrease | 47 ± 20% decrease (from 0.11 ± 0.01 to 0.06 ± 0.02 µm⁻¹) | [7][8] |

| PND 5 | 50 mg/kg, i.p. | Medial Prefrontal Cortex (Basal) | Decrease | 68 ± 19% decrease (from 0.11 ± 0.03 to 0.04 ± 0.02 µm⁻¹) | [7][8] |

| PND 10 | Single or repeated doses | Medial Prefrontal Cortex | Decrease | Not specified | [9] |

| PND 15, 20, or 30 | Single or repeated doses | Medial Prefrontal Cortex | Increase | Not specified | [9][10] |

| PND 20 (Single dose) | Not specified | Medial Prefrontal Cortex (Apical) | Increase | 20 ± 6% increase (from 1.1 ± 0.07 to 1.33 ± 0.06 µm⁻¹) | [7] |

| PND 20 (6-hour treatment) | Not specified | Medial Prefrontal Cortex (Apical) | Increase | 31 ± 12% increase (to 1.45 ± 0.07 µm⁻¹) | [7] |

| PND 20 (6-hour treatment) | Not specified | Medial Prefrontal Cortex (Basal) | Increase | 20 ± 6% increase (to 1.24 ± 0.06 µm⁻¹) | [7] |

| Adult-born neurons | Not specified | Mouse Brain | No change | Not specified | [9] |

Table 3: Effects of this compound on Excitatory and Inhibitory Postsynaptic Currents (EPSCs and IPSCs)

| Current Type | This compound Concentration | Preparation | Effect | Mechanism | Reference |

| EPSCs | Supratherapeutic concentrations | Not specified | Inhibition | Reduced Ca²⁺ influx | [11] |

| EPSCs | 250 µmol/L | Mouse brain slice | Reduced by 14% ± 1% | Inhibition of Na⁺ and Ca²⁺ channels | [12] |

| Paired-Pulse Ratio (PPR) | 250 µmol/L | Mouse brain slice | Increased to 53% ± 8% | Presynaptic mechanism | [12] |

| Phasic IPSCs | 1 µM | Isolated Solitary Tract Nucleus Neurons | Enhanced decay time constant | Postsynaptic GABA-A receptor modulation | [13][14] |

| Tonic Currents | >3 µM | Isolated Solitary Tract Nucleus Neurons | Induced | Postsynaptic GABA-A receptor modulation | [13][14] |

| IPSC Frequency | >3 µM | Isolated Solitary Tract Nucleus Neurons | Increased | Presynaptic action | [13][14] |

| GABA-A IPSCs | 3 µM | Ventrobasal Thalamic Neurons | Increased amplitude, decay time, and charge transfer | Potentiation of GABA-A receptor Cl⁻ conductance | [15] |

Key Signaling Pathways Modulated by this compound

This compound's impact on synaptic plasticity is mediated by its influence on several key intracellular signaling pathways.

HTR1A/GRIA2/PIK3R1 Signaling Pathway

Recent studies have implicated the suppression of the 5-Hydroxytryptamine Receptor 1A (HTR1A)/Glutamate Receptor 2 (GRIA2)/Phosphoinositide 3-Kinase Regulatory Subunit 1 (PIK3R1) signaling pathway in this compound-induced cognitive dysfunction.[16] this compound treatment has been shown to reduce the expression of factors related to this pathway, leading to decreased neuronal activity and synaptic plasticity.[16]

This compound's inhibitory effect on the HTR1A/GRIA2/PIK3R1 pathway.

AMPK/SIRT1/PGC-1α Signaling Pathway

This compound can promote synaptic plasticity and inhibit neuronal ferroptosis by modulating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) axis.[17] This pathway is crucial for cellular energy homeostasis and mitochondrial function, both of which are vital for neuronal health and plasticity.

This compound's activation of the AMPK/SIRT1/PGC-1α pathway.

GABA-B Receptor-Mediated Signaling

In addition to its well-known effects on GABA-A receptors, this compound also modulates GABA-B receptors. In the thalamic reticular nucleus, this compound depresses electrical synaptic transmission by acting on metabotropic GABA-B receptors, a process mediated by the adenylyl cyclase-cAMP-PKA signaling pathway.[18]

This compound's modulation of electrical synapses via the GABA-B pathway.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound on synaptic plasticity and transmission.

Electrophysiological Recordings in Hippocampal Slices

Objective: To measure field excitatory postsynaptic potentials (fEPSPs) and assess LTP and LTD in response to this compound.

Protocol:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Wistar rat).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Recording:

-

Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Deliver baseline test pulses (e.g., every 15 seconds) to evoke fEPSPs.

-

-

This compound Application:

-

After establishing a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound.

-

-

LTP/LTD Induction:

-

To induce LTP, apply a high-frequency stimulation protocol (e.g., theta-burst stimulation: 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).[3]

-

To induce LTD, apply a low-frequency stimulation protocol (e.g., 900 pulses at 1 Hz).[3]

-

-

Data Analysis:

-

Measure the slope of the fEPSP to quantify synaptic strength.

-

Normalize post-induction fEPSP slopes to the pre-induction baseline to determine the magnitude of LTP or LTD.

-

Workflow for electrophysiological recording of synaptic plasticity.

Immunofluorescence for Synaptic Proteins

Objective: To visualize and quantify the expression of synaptic proteins (e.g., PSD-95, synaptophysin) following this compound treatment.

Protocol:

-

Tissue Preparation:

-

Following in vivo this compound or vehicle administration, perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA overnight and then cryoprotect in 30% sucrose.

-

Section the brain into 30-40 µm thick slices using a cryostat.

-

-

Staining:

-

Wash sections in PBS and permeabilize with a solution containing Triton X-100.

-

Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS).

-

Incubate sections with primary antibodies against the synaptic proteins of interest overnight at 4°C.

-

Wash sections and incubate with fluorescently labeled secondary antibodies.

-

Mount sections on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Acquire images using a confocal microscope.

-

Quantify the fluorescence intensity or the number of positive puncta to determine protein expression levels.

-

Western Blot Analysis

Objective: To quantify the expression levels of proteins involved in signaling pathways and synaptic plasticity after this compound treatment.

Protocol:

-

Protein Extraction:

-

Homogenize brain tissue (e.g., hippocampus) from this compound- and vehicle-treated animals in lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

-

Electrophoresis and Transfer:

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies against the proteins of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Electron Microscopy

Objective: To examine the ultrastructural changes in synapses, including synaptic vesicle density and postsynaptic density morphology, following this compound exposure.

Protocol:

-

Tissue Preparation:

-

Perfuse animals with a fixative solution containing glutaraldehyde (B144438) and paraformaldehyde.

-

Dissect the brain region of interest and cut it into small blocks.

-

Post-fix the tissue blocks in osmium tetroxide.

-

Dehydrate the tissue in a graded series of ethanol (B145695) and embed in resin.

-

-

Sectioning and Staining:

-

Cut ultrathin sections (60-80 nm) using an ultramicrotome.

-

Mount the sections on copper grids and stain with uranyl acetate (B1210297) and lead citrate.

-

-

Imaging and Analysis:

-

Acquire images of synaptic profiles using a transmission electron microscope.

-

Perform quantitative analysis of synaptic parameters, such as the number of synapses per unit area, the length and thickness of the postsynaptic density, and the number of synaptic vesicles.

-

Conclusion and Future Directions

This compound exerts complex and multifaceted effects on synaptic plasticity and transmission. While its primary action is the potentiation of GABA-A receptors, it also modulates other neurotransmitter systems and intracellular signaling pathways, leading to significant alterations in synaptic structure and function. The dose, duration of exposure, and developmental stage of the subject are critical factors that determine the nature and extent of these effects.

Future research should focus on further elucidating the specific molecular targets of this compound within the synapse and the long-term consequences of this compound-induced changes in synaptic plasticity on cognitive function. The development of animal models that more accurately recapitulate the clinical scenario of POCD will be invaluable. Furthermore, a deeper understanding of the signaling pathways modulated by this compound may reveal novel therapeutic targets for the prevention or treatment of anesthetic-induced cognitive impairment. The continued application of advanced techniques such as single-cell RNA sequencing and in vivo two-photon imaging will undoubtedly provide further insights into the intricate interplay between this compound and the dynamic processes of synaptic plasticity.

References

- 1. m.youtube.com [m.youtube.com]

- 2. ijper.org [ijper.org]

- 3. This compound inhibits long-term potentiation but not long-term depression in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hippocampal SIRT1-Mediated Synaptic Plasticity and Glutamatergic Neuronal Excitability Are Involved in Prolonged Cognitive Dysfunction of Neonatal Rats Exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of this compound on hippocampal synaptic transmission in behaving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Integrative Bioinformatics Analysis of the Potential Mechanisms Involved in this compound Affecting Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Modulates Microglial Glucose Metabolism Via the AMPK/HIF-1α Signaling Pathway To Ameliorate ECS-induced Cognitive Deficits in Depressive-like Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A method for recording miniature inhibitory postsynaptic currents in the central nervous system suitable for quantal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Inhibits Cerebellar Parallel Fiber-Purkinje Cell Synaptic Transmission via Activation of Presynaptic GABAB Receptors in vitro in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hippocampal slice preparation for electrophysiology [protocols.io]

- 14. This compound Is an Allosteric Agonist with Multiple Binding Sites on Concatemeric Ternary GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound enhances the field excitatory postsynaptic potentials in CA1 hippocampal slices of young and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of this compound on Electrical Synaptic Strength in Coupling Reticular Thalamic GABAergic Parvalbumin-Expressing Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Propofol on Neuroinflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action. Beyond its anesthetic properties, a growing body of evidence highlights its significant immunomodulatory and neuroprotective effects. A key aspect of this neuroprotection lies in its ability to attenuate neuroinflammatory processes, which are central to the pathophysiology of various neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound influences neuroinflammatory pathways, with a focus on key signaling cascades, quantitative data from preclinical studies, and detailed experimental methodologies.

Core Mechanisms of this compound's Anti-Neuroinflammatory Action

This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways within glial cells, the resident immune cells of the central nervous system (CNS). The primary cellular targets are microglia and astrocytes, which, when activated, release a plethora of pro-inflammatory mediators. This compound has been shown to suppress this activation, thereby reducing the production of cytokines, chemokines, and reactive oxygen species (ROS).

Key Signaling Pathways Modulated by this compound:

-

Toll-Like Receptor 4 (TLR4) Signaling: this compound can inhibit the TLR4/MyD88/NF-κB pathway, a central axis in the innate immune response. By downregulating TLR4 expression and subsequent signaling, this compound prevents the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for numerous pro-inflammatory genes.[1][2][3][4][5]

-

NLRP3 Inflammasome: The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, leads to the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome, thereby reducing the secretion of these key cytokines.[5][6][7]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important cytokine signaling cascade. This compound has been shown to attenuate the activation of the JAK2/STAT3 pathway, which is involved in inflammatory responses in the brain.[8][9]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a complex pathway with diverse cellular functions, including inflammation. This compound's modulation of this pathway appears to be context-dependent, with some studies suggesting its activation contributes to anti-inflammatory effects.[8][10][11][12]

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize quantitative data from various preclinical studies investigating the effects of this compound on neuroinflammatory markers.

Table 1: In Vitro Studies on this compound's Anti-Inflammatory Effects

| Cell Type | Stimulus | This compound Concentration | Target | Effect | Reference |

| BV2 Microglia | LPS (10 ng/ml) | 50 μM | TNF-α, IL-1β, iNOS, COX-2 | Significant decrease in protein expression | [11][12] |

| Primary Microglia | LPS | 10, 20, 50, 100 μM | Tnf, Nos2, Ticam1, Myd88, Irf3, Nfkb1 mRNA | Concentration-dependent reduction | [10] |

| BV2 Microglia | OGD/R | Not Specified | TLR4, MyD88, NF-κB | Inhibition of upregulation | [3] |

| Spinal Astrocytes | LPS | 10 μM | IL-1β, IL-6, TNF-α | Reduced secretion | [4] |

| BV2 Microglia | CoCl2 (hypoxia) | Not Specified | p-JAK1, p-STAT3 | Diminished CoCl2-modulated effects | [8] |

Table 2: In Vivo Studies on this compound's Anti-Inflammatory Effects

| Animal Model | Injury Model | This compound Dosage | Target | Effect | Reference |

| Mice | LPS (2 mg/kg) induced sepsis | 80 mg/kg | Hippocampal inflammation | Inhibition of inflammation and improved cognitive performance | [11][12] |

| Aged Rats | Repeated this compound | 200 mg/kg daily | p-NF-κB p65, NLRP3, Caspase-1 p20 | Promoted activation | [7] |

| Rats | Blast-induced TBI | Not Specified | NLRP3 inflammasome activation | Substantial suppression | [6] |

| Rats | Autogenous orthotropic liver transplantation | Not Specified | JAK2, STAT3 expression | Attenuated expression | [9] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for studying its effects.

Signaling Pathway Diagrams

Caption: this compound inhibits the TLR4 signaling pathway.

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Experimental Workflow Diagram

Caption: A typical in vitro experimental workflow.

Detailed Experimental Protocols

Western Blotting for Signaling Protein Expression

-

Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., p-NF-κB p65, NLRP3, p-JAK2, p-STAT3).

-

Methodology:

-

Cell Lysis: Following treatment with an inflammatory stimulus and/or this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., anti-p-NF-κB p65, anti-NLRP3) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH, β-actin).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels

-

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or serum.

-

Methodology:

-

Sample Collection: Cell culture supernatants or serum samples are collected after experimental treatments.

-

Assay Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate pre-coated with a capture antibody specific for the cytokine of interest.

-

Incubation: The plate is incubated to allow the cytokine to bind to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

-

Substrate Addition: A substrate solution is added, which reacts with HRP to produce a color change.

-

Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

-

Immunohistochemistry for Glial Activation Markers

-

Objective: To visualize and quantify the expression of glial activation markers (e.g., Iba-1 for microglia, GFAP for astrocytes) in brain tissue.[13][14][15][16][17]

-

Methodology:

-

Tissue Preparation: Animals are perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected in sucrose (B13894) solution.

-

Sectioning: Brain tissue is sectioned using a cryostat.

-

Antigen Retrieval: Sections are subjected to antigen retrieval if necessary.

-

Blocking: Sections are blocked with a solution containing normal serum and Triton X-100 to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies against Iba-1 or GFAP overnight at 4°C.

-

Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody.

-

Counterstaining: Nuclei are counterstained with DAPI.

-

Imaging: Sections are mounted and imaged using a fluorescence or confocal microscope.

-

Analysis: The number of Iba-1 or GFAP-positive cells and their morphology are analyzed using image analysis software.

-

Conclusion and Future Directions

The evidence strongly indicates that this compound possesses significant anti-neuroinflammatory properties, primarily through the modulation of key signaling pathways such as TLR4/NF-κB, the NLRP3 inflammasome, and JAK/STAT. These effects are observed in both in vitro and in vivo models of neuroinflammation. The ability of this compound to quell the inflammatory cascade in the CNS holds considerable promise for its therapeutic application beyond anesthesia, particularly in the context of acute brain injuries and chronic neurodegenerative diseases.

Future research should focus on elucidating the precise molecular interactions of this compound with its targets within these pathways. Furthermore, well-designed clinical trials are necessary to translate these promising preclinical findings into effective therapeutic strategies for patients with neuroinflammatory conditions. The development of novel this compound analogs with enhanced anti-inflammatory activity and fewer side effects could also be a valuable avenue for future drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Toll-Like Receptor 4 Deficiency Ameliorates this compound-Induced Impairments of Cognitive Function and Synaptic Plasticity in Young Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TLR4 signaling is involved in the protective effect of this compound in BV2 microglia against OGD/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Lipopolysaccharide-Induced Inflammatory Responses in Spinal Astrocytes via the Toll-Like Receptor 4/MyD88-Dependent Nuclear Factor-κB, Extracellular Signal-Regulated Protein Kinases1/2, and p38 Mitogen-Activated Protein Kinase Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates inflammatory response and apoptosis to protect d-galactosamine/lipopolysaccharide induced acute liver injury via regulating TLR4/NF-κB/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits NLRP3 Inflammasome and Attenuates Blast-Induced Traumatic Brain Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound postconditioning attenuates hippocampus ischemia-reperfusion injury via modulating JAK2/STAT3 pathway in rats after autogenous orthotropic liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound Inhibits Microglial Activation via miR-106b/Pi3k/Akt Axis [frontiersin.org]

- 11. This compound inhibits neuroinflammation and metabolic reprogramming in microglia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of general anesthesia drugs on GFAP/Iba-1 expression: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. e-century.us [e-century.us]

- 16. researchgate.net [researchgate.net]

- 17. Effect of general anesthesia drugs on GFAP/Iba-1 expression: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Propofol: A Technical Guide to its Neuroprotective and Neurotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent valued for its rapid onset and short duration of action.[1] Beyond its anesthetic properties, a growing body of evidence reveals a complex and often contradictory role for this compound in the central nervous system, exhibiting both neuroprotective and neurotoxic effects. This duality is highly dependent on factors such as dose, duration of exposure, developmental stage of the brain, and the underlying physiological or pathological condition.[2][3] This in-depth technical guide synthesizes the current understanding of this compound's impact on neuronal health, providing a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols for investigation, and a quantitative summary of key research findings.

I. Neuroprotective Effects of this compound

This compound has demonstrated significant neuroprotective properties in various models of neuronal injury, particularly in the context of cerebral ischemia and traumatic brain injury.[1][4] Its protective mechanisms are multifaceted, involving the modulation of key signaling pathways, reduction of inflammation, and mitigation of oxidative stress.

A. Mechanisms of Neuroprotection

1. Potentiation of GABAergic Neurotransmission: this compound enhances the activity of γ-aminobutyric acid type A (GABAA) receptors, the major inhibitory neurotransmitter receptors in the brain.[5][6] This potentiation leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability. This reduction in metabolic demand is a cornerstone of its neuroprotective effect, particularly in the context of ischemia where energy supplies are limited.[5]

2. Attenuation of Excitotoxicity: By reducing neuronal excitability, this compound indirectly mitigates the damaging cascade of excitotoxicity, which is characterized by excessive activation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[7]

3. Anti-inflammatory and Antioxidant Properties: this compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the brain.[8] This is achieved, in part, through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[9] Furthermore, its chemical structure, similar to that of vitamin E, endows it with antioxidant properties, allowing it to scavenge reactive oxygen species (ROS) and reduce oxidative stress.[8]

4. Activation of Pro-Survival Signaling Pathways: this compound can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial cascade involved in promoting cell survival and inhibiting apoptosis.[10][11]

B. Signaling Pathways in Neuroprotection

PI3K/Akt Signaling Pathway:

GABAA Receptor Modulation:

II. Neurotoxic Effects of this compound